![molecular formula C16H13N3O B12536671 3-[([3,4'-Bipyridin]-5-yl)amino]phenol CAS No. 821784-68-3](/img/structure/B12536671.png)
3-[([3,4'-Bipyridin]-5-yl)amino]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[([3,4’-Bipyridin]-5-yl)amino]phenol is an organic compound that features a bipyridine moiety linked to a phenol group through an amino linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[([3,4’-Bipyridin]-5-yl)amino]phenol typically involves the coupling of 3,4’-bipyridine with an aminophenol derivative. One common method is the cyclocondensation reaction between rigid, electron-rich aromatic diamines and bipyridinium salts . This reaction can be carried out under various conditions, often involving the use of catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
3-[([3,4’-Bipyridin]-5-yl)amino]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The bipyridine moiety can be reduced under specific conditions.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced bipyridine derivatives.
Substitution: Substituted amino derivatives.
科学的研究の応用
3-[([3,4’-Bipyridin]-5-yl)amino]phenol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-[([3,4’-Bipyridin]-5-yl)amino]phenol involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming complexes that exhibit unique electronic and optical properties . These interactions can influence various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its use in the synthesis of viologens and coordination polymers.
3,3’-Bipyridine: Used in the development of biologically active molecules.
Uniqueness
3-[([3,4’-Bipyridin]-5-yl)amino]phenol is unique due to its specific structural arrangement, which combines the properties of bipyridine and phenol. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
821784-68-3 |
|---|---|
分子式 |
C16H13N3O |
分子量 |
263.29 g/mol |
IUPAC名 |
3-[(5-pyridin-4-ylpyridin-3-yl)amino]phenol |
InChI |
InChI=1S/C16H13N3O/c20-16-3-1-2-14(9-16)19-15-8-13(10-18-11-15)12-4-6-17-7-5-12/h1-11,19-20H |
InChIキー |
RICQJANZNPNJGE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)O)NC2=CN=CC(=C2)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


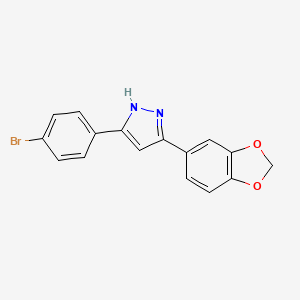
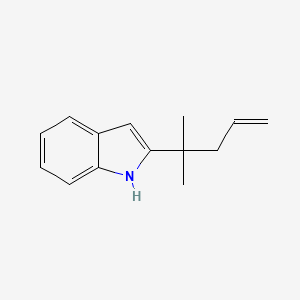
![2H-Pyran, 2-[[3-bromo-4-(methoxymethoxy)phenyl]methoxy]tetrahydro-](/img/structure/B12536595.png)
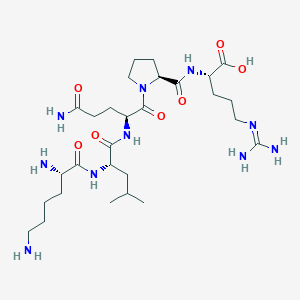
![1-{2-[3,5-Bis(2,2-diphenylethenyl)phenyl]ethenyl}pyrene](/img/structure/B12536618.png)
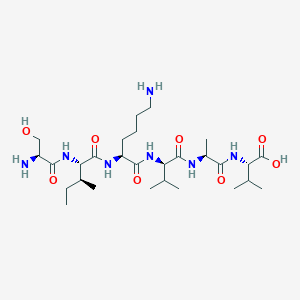
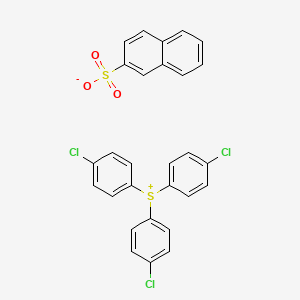
![9-[4-(2,6-Diphenylpyridin-4-YL)phenyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B12536636.png)
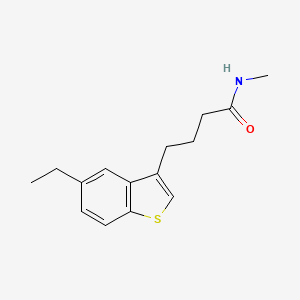
![2-[(2S)-2,3-dihydro-1H-indol-2-yl]-1H-benzimidazole](/img/structure/B12536648.png)
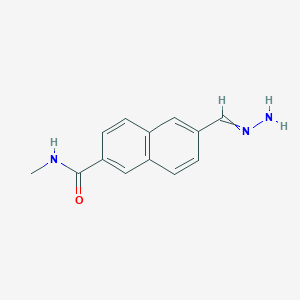
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(3-furanyl)-](/img/structure/B12536657.png)
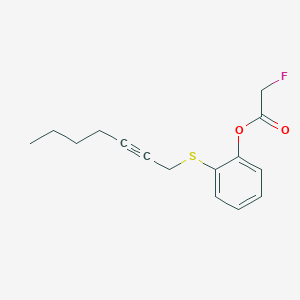
![2-Bromo-1-{4-[(4-tert-butylphenyl)methoxy]phenyl}ethan-1-one](/img/structure/B12536679.png)
